4-acetyl-5-(4-bromophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-5-(4-bromophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-(4-bromophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Bromophenyl Group: This step might involve a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Addition of the Ethylhexyl Group: This step might involve an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could produce various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-acetyl-5-(4-bromophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study such compounds to develop new therapeutic agents.
Medicine
In medicine, derivatives of pyrrolones are often explored for their potential as drug candidates. The compound’s structure can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-acetyl-5-(4-bromophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. In medicinal applications, it could interact with specific receptors or enzymes in the body, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-5-phenyl-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Lacks the bromine atom, which might affect its reactivity and biological activity.
4-acetyl-5-(4-chlorophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Contains a chlorine atom instead of bromine, which could influence its chemical properties.
Uniqueness
The presence of the bromophenyl group in 4-acetyl-5-(4-bromophenyl)-1-(2-ethylhexyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one makes it unique compared to its analogs. Bromine atoms can enhance the compound’s reactivity and potentially its biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H26BrNO3 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
3-acetyl-2-(4-bromophenyl)-1-(2-ethylhexyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H26BrNO3/c1-4-6-7-14(5-2)12-22-18(15-8-10-16(21)11-9-15)17(13(3)23)19(24)20(22)25/h8-11,14,18,24H,4-7,12H2,1-3H3 |
InChI Key |
RYVPYGYBLJNONT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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